- Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives, Journal of the American Chemical Society, 2013, 135(20), 7567-7571
Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)
943-45-3 structure
Product Name:2-Methyl-2-phenoxypropanoic acid
Numéro CAS:943-45-3
Le MF:C10H12O3
Mégawatts:180.200483322144
MDL:MFCD00129939
CID:805305
PubChem ID:354334726
Update Time:2025-08-02
2-Methyl-2-phenoxypropanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Methyl-2-phenoxypropanoic acid
- 2-Methyl-2-phenoxypropionic Acid
- 2-METHYL-2-PHENOXY-PROPIONIC ACID
- Propanoic acid,2-methyl-2-phenoxy-
- 2-Methyl-2-phenoxy-propanoic acid
- 2-Phenoxy-2,2-dimethyl acetic acid
- 2-phenoxy-2-methylpropanoic acid
- 2-phenoxyisobutyric acid
- dimethylphenoxyacetic acid
- EINECS 213-402-8
- Phenoxyisobutyric acid
- Propionic acid,2-methyl-2-phenoxy
- fibric acid
- Acide methyl-2 phenoxy-2 propionique [French]
- Propionic acid, 2-methyl-2-phenoxy-
- 6848ST447Q
- 2-phenoxy-2-methylpropionic acid
- Acide methyl-2 phenoxy-2 propionique
- 2-Methyl-2-phenoxypropanoic acid (ACI)
- Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)
- 2,2-Dimethyl-2-phenoxyacetic acid
- 2,2-Dimethylphenoxyacetic acid
- NSC 34010
- Phenoxy-α-isobutyric acid
- 943-45-3
- DTXSID40241410
- SY081720
- AB9782
- M2984
- 2-methyl-2-phenoxypropanoicacid
- W-100199
- BRN 1947985
- UNII-6848ST447Q
- SCHEMBL247466
- Q27264212
- BBL013594
- NSC34010
- NSC-34010
- Z640389616
- NS00040390
- AKOS000308691
- DS-18568
- methyl-2-phenoxypropanoic acid
- Propanoic acid, 2-methyl-2-phenoxy-
- ALBB-000881
- 4-06-00-00646 (Beilstein Handbook Reference)
- EN300-51263
- DTXCID40163901
- MFCD00129939
- 2-Phenoxyisobutyricacid
- STK346750
-
- MDL: MFCD00129939
- Piscine à noyau: 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
- La clé Inchi: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
- Sourire: O=C(C(C)(C)OC1C=CC=CC=1)O
- BRN: 1947985
Propriétés calculées
- Qualité précise: 180.07900
- Masse isotopique unique: 180.078644241g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 181
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 1.9
- Surface topologique des pôles: 46.5
Propriétés expérimentales
- Point de fusion: 98.0 to 102.0 deg-C
- Point d'ébullition: 289.3°C at 760 mmHg
- Le PSA: 46.53000
- Le LogP: 1.92860
2-Methyl-2-phenoxypropanoic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- RTECS:UF6104200
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Conditions de stockage:Sealed in dry,Room Temperature
2-Methyl-2-phenoxypropanoic acid Données douanières
- Code HS:2918990090
- Données douanières:
Code douanier chinois:
2918990090Résumé:
2918990090. Autres acides oxycarboxyliques additionnels (y compris les anhydrides \ halogéno \ peroxydes, les peroxyacides et les dérivés de ce numéro tarifaire). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2918990090. Autres acides carboxyliques à fonction oxygénée additionnelle, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
2-Methyl-2-phenoxypropanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2984-25g |
2-Methyl-2-phenoxypropionic Acid |
943-45-3 | 98.0%(GC&T) | 25g |
¥990.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY458-50mg |
2-Methyl-2-phenoxypropionic Acid |
943-45-3 | 98% | 50mg |
148CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY458-250mg |
2-Methyl-2-phenoxypropionic Acid |
943-45-3 | 98% | 250mg |
467CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840677-5g |
2-Methyl-2-phenoxypropanoic acid |
943-45-3 | 98% | 5g |
¥2,466.00 | 2022-09-01 | |
| TRC | M223655-100mg |
2-Methyl-2-phenoxypropanoic Acid |
943-45-3 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M223655-500mg |
2-Methyl-2-phenoxypropanoic Acid |
943-45-3 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M223655-1g |
2-Methyl-2-phenoxypropanoic Acid |
943-45-3 | 1g |
$ 340.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51540-250mg |
2-Methyl-2-phenoxypropanoic acid |
943-45-3 | 98% | 250mg |
¥309.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51540-100mg |
2-Methyl-2-phenoxypropanoic acid |
943-45-3 | 98% | 100mg |
¥175.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51540-5g |
2-Methyl-2-phenoxypropanoic acid |
943-45-3 | 98% | 5g |
¥2604.0 | 2024-07-18 |
2-Methyl-2-phenoxypropanoic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ; rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ; overnight, rt
1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6
1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ; overnight, rt
1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, rt → reflux
1.2 Solvents: Acetone ; 3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Acetone ; 3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuols, Organic & Biomolecular Chemistry, 2021, 19(33), 7152-7155
Méthode de production 3
Conditions de réaction
Référence
- Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism Elucidation, Journal of Organic Chemistry, 2007, 72(14), 5327-5336
Méthode de production 4
Conditions de réaction
Référence
- Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanals, Polish Journal of Applied Chemistry, 2003, 47(4), 249-261
Méthode de production 5
Conditions de réaction
Référence
- Synthesis of plafibride and its pharmacological activities, Huaxi Yaoxue Zazhi, 1999, 14(1), 25-26
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 26 °C
Référence
- Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Référence
- Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, reflux
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoates, Journal of the Chemical Society of Pakistan, 2007, 29(4), 352-356
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; rt → reflux
1.2 Solvents: Acetone ; 2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Solvents: Acetone ; 2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Référence
- Synthesis and herbicidal activity of 12-(substituted phenoxy-iso-butyroxyimino)-1,15-pentadecanolides, Nongyaoxue Xuebao, 2003, 5(2), 33-39
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; rt; 0.5 h, reflux
1.2 Solvents: Acetone ; reflux; 3.5 h, reflux
1.2 Solvents: Acetone ; reflux; 3.5 h, reflux
Référence
- Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives, Medicinal Chemistry, 2012, 8(2), 293-298
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Acetone ; < 30 °C; 30 min, < 30 °C
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
Référence
- Substituted isoandrographolide derivatives, their preparation method and medical application as hypolipemic agents, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections, United States, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 2 h, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of 4-arylcyclohexylamines as subtype selective NMDA receptor antagonists., World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Référence
- Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis, Chemical Science, 2022, 13(21), 6316-6321
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium hydroxide ; 20 min
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Preparation of thiazole-5-formamide derivatives for treating glucokinase-related diseases, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Amide and amidine derivatives as 11β-HSD1 inhibitors and their preparation and use for the treatment and prophylaxis of diseases, United States, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt; rt → reflux; 36 h, reflux
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Référence
- Preparation of amido compounds as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11βHSD1) and antagonists of the mineralocorticoid receptor (MR), World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
Référence
- Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism, International Journal of Food Properties, 2023, 26(1), 108-121
Méthode de production 19
Méthode de production 20
Conditions de réaction
Référence
- Preparation of sulfamate esters for use against arthritis and osteoporosis, European Patent Organization, , ,
2-Methyl-2-phenoxypropanoic acid Raw materials
- Poly(ethylene glycol) bis(2-bromoisobutyrate)
- Propanoic acid,2-methyl-2-phenoxy-, methyl ester
- Chlorobutanol
- 2-Bromoisobutyric Acid
- Propanoic acid,2-methyl-2-phenoxy-, ethyl ester
- sodium 2-phenoxyisobutyrate
2-Methyl-2-phenoxypropanoic acid Preparation Products
2-Methyl-2-phenoxypropanoic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid
Numéro de commande:A859461
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:18
Prix ($):344.0
Courriel:sales@amadischem.com
2-Methyl-2-phenoxypropanoic acid Littérature connexe
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid
Pureté:99%
Quantité:5g
Prix ($):344.0